molecular formula C7H5F3IN B3031481 3-Iodo-5-(trifluoromethyl)aniline CAS No. 389571-69-1

3-Iodo-5-(trifluoromethyl)aniline

Cat. No. B3031481
CAS RN: 389571-69-1
M. Wt: 287.02 g/mol
InChI Key: AGFSYSXYGGUNCD-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)aniline is a compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by an aryl or alkyl group. In this particular compound, the aniline is substituted with a trifluoromethyl group at the 5-position and an iodine atom at the 3-position on the benzene ring. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, such as 3-Iodo-5-(trifluoromethyl)aniline, can be achieved through several methods. One approach involves the visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent, which is both commercially available and easy to handle at room temperature . Another method includes the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration through hydrogen/lithium permutation . Additionally, the synthesis of related compounds, such as (3,3,3-trifluoropropyl)anilines, has been reported from corresponding nitrobenzaldehydes, with a key step involving the transformation of a carboxylic group into the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines has been investigated using spectroscopic methods and quantum chemical calculations. Studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have provided insights into their vibrational, structural, thermodynamic, and electronic properties . The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities significantly influence these properties. The intramolecular hydrogen bonds in these molecules have also been analyzed .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines participate in various chemical reactions, leading to the formation of diverse compounds. For instance, they can undergo copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation, resulting in the formation of 3,3-difluoro-2-oxindole derivatives . They are also precursors in the synthesis of isoxazoles and 1,3,5-triazines through reactions with dianions derived from oximes . Furthermore, the anionically activated trifluoromethyl group in these anilines serves as a novel synthon for the synthesis of such heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted anilines are closely related to their molecular structure. The presence of the trifluoromethyl group imparts unique characteristics to these compounds, such as increased lipophilicity and stability. The vibrational spectra of these molecules, including FT-IR and FT-Raman, provide detailed information about the functional groups present . Quantum chemical studies have further elucidated the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of these compounds . The effects of different substituents on the liquid crystalline properties of related aniline derivatives have also been explored .

Scientific Research Applications

Chemical Polymerization and Conductive Polymers

3-Iodo-5-(trifluoromethyl)aniline has been explored in the chemical polymerization processes, notably in the synthesis of conductive polymers. For instance, the chemical polymerization of aniline using periodic acid as an oxidant in anhydrous medium led to the production of polyaniline with iodine or iodide ions as dopants, indicating a potential role of 3-iodo-5-(trifluoromethyl)aniline in enhancing the conductivity and thermal stability of polyaniline-based conductive polymers (Can, Uzun, & Pekmez, 2009).

Cross-Coupling Reactions

The compound has been found effective as a transient directing group in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules such as 9-fluorenones with high yields and regioselectivity (Wang et al., 2019). This application is significant in organic synthesis, particularly in the development of pharmaceuticals and materials science.

Visible-Light-Promoted Radical Reactions

3-Iodo-5-(trifluoromethyl)aniline participates in visible-light-promoted radical reactions, such as the trifluoromethylation of free anilines. This process allows for the transformation of these products into valuable fluorine-containing molecules and heterocyclic compounds, highlighting its utility in creating biologically active compounds and building blocks for further chemical synthesis (Xie et al., 2014).

Vibrational Analysis and NLO Materials

Vibrational analysis of compounds closely related to 3-Iodo-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, provides insights into their structural and electronic properties. Such studies contribute to understanding the potential use of these compounds in nonlinear optical (NLO) materials due to their specific electronic and structural characteristics (Revathi et al., 2017).

Safety and Hazards

The safety data sheet for 3,5-Bis(trifluoromethyl)aniline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSYSXYGGUNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454416
Record name 3-iodo-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(trifluoromethyl)aniline

CAS RN

389571-69-1
Record name 3-iodo-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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